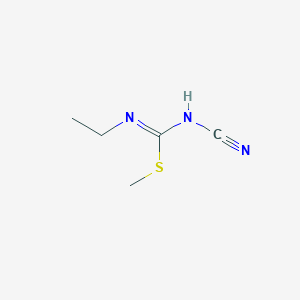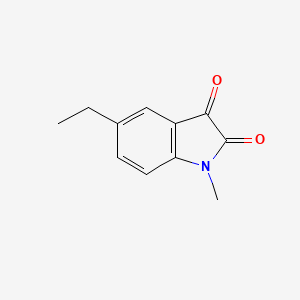
2-Méthyl-1,10-phénanthroline
Vue d'ensemble
Description
2-Methyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. It is characterized by the presence of a methyl group at the second position of the phenanthroline ring system. This compound is known for its strong chelating properties, making it a valuable ligand in coordination chemistry .
Applications De Recherche Scientifique
2-Methyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Research has shown that derivatives of 1,10-phenanthroline, including 2-Methyl-1,10-phenanthroline, possess antimicrobial, antitumor, and antiviral properties.
Mécanisme D'action
Target of Action
2-Methyl-1,10-phenanthroline primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .
Mode of Action
It is known that 1,10-phenanthroline and its derivatives form strong complexes with most metal ions . This suggests that 2-Methyl-1,10-phenanthroline might interact with its targets by chelating metal ions, thereby affecting the function of these proteins .
Biochemical Pathways
It has been reported that complexes of 1,10-phenanthroline can catalyze the electrochemical reduction of carbon dioxide to a mixture of carbon monoxide, formate, and oxalate . This suggests that 2-Methyl-1,10-phenanthroline might influence similar biochemical reactions.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate of p-glycoprotein, which can affect its distribution in the body . It is also an inhibitor of CYP1A2 and CYP3A4, which are important enzymes involved in drug metabolism .
Result of Action
It has been suggested that 1,10-phenanthroline and its derivatives can induce autophagy in macrophages, leading to the killing of naturally resistant intracellular bacteria . This suggests that 2-Methyl-1,10-phenanthroline might have similar effects.
Action Environment
The action of 2-Methyl-1,10-phenanthroline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with targets and its solubility . Additionally, the presence of metal ions in the environment can affect the compound’s ability to form complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classic method for synthesizing quinoline derivatives. The reaction involves the cyclization of 8-aminoquinoline with glycerol in the presence of an oxidizing agent such as sulfuric acid . The best yields are obtained by cyclization in the presence of copper salts, achieving up to 65% yield .
Industrial Production Methods: Industrial production methods for 2-Methyl-1,10-phenanthroline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products:
Oxidation: N-oxides of 2-Methyl-1,10-phenanthroline.
Reduction: Dihydro derivatives.
Substitution: Halogenated or sulfonated derivatives.
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: The parent compound without the methyl group. It has similar chelating properties but different reactivity due to the absence of the methyl group.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with two methyl groups, which can affect its binding properties and reactivity.
4,7-Diazaphenanthrene: A structural isomer with nitrogen atoms at different positions, leading to different chemical properties.
Uniqueness: 2-Methyl-1,10-phenanthroline is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it a valuable ligand in coordination chemistry and a useful compound in various scientific research applications .
Propriétés
IUPAC Name |
2-methyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZDYPHFVGRHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406766 | |
| Record name | 2-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3002-77-5 | |
| Record name | 2-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)


![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)




![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
